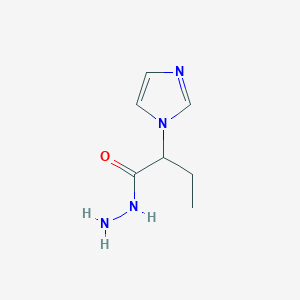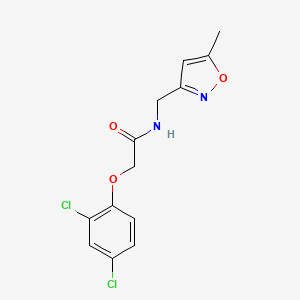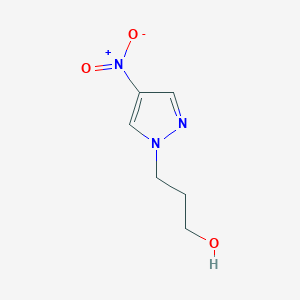
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, also known as CEP-22651, is a synthetic compound that belongs to the class of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide and its derivatives have been explored for their potential in the synthesis of compounds with antimicrobial activities. For instance, Patel et al. (2011) demonstrated the synthesis of new pyridine derivatives showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These derivatives were obtained through the condensation of acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, establishing their structures based on elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Antagonistic Interaction with CB1 Cannabinoid Receptor
The molecule exhibits significant interaction with the CB1 cannabinoid receptor, a trait shared by related compounds. Shim et al. (2002) highlighted the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a close relative, as a potent and selective antagonist for the CB1 cannabinoid receptor. This study provided insights into the conformations and pharmacophore models relevant to cannabinoid receptor ligands, suggesting potential applications of similar compounds in neurological research (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Radiotracer Synthesis for CB1 Cannabinoid Receptors
The feasibility of using such compounds in the synthesis of radiotracers for studying CB1 cannabinoid receptors has been demonstrated. Katoch-Rouse and Horti (2003) successfully synthesized N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) as a potential radiotracer. This compound was prepared in quantities with specific radioactivity sufficient for positron emission tomography (PET) studies, highlighting the compound's application in biomedical imaging and neurological research (†. R. Katoch-Rouse & A. Horti, 2003).
Medicinal Chemistry and Drug Design
Moreover, the compound's relevance extends to medicinal chemistry and drug design, where its structural framework serves as a basis for developing new therapeutic agents. For example, Ruiu et al. (2003) synthesized NESS 0327, a novel compound with high affinity and selectivity for the CB1 cannabinoid receptor, suggesting the potential of N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide derivatives in creating highly selective drug candidates (Ruiu, Pinna, Marchese, Mussinu, Saba, Tambaro, Casti, Vargiu, & Pani, 2003).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-11-5-15(6-12-18)19(24)23(17-9-7-16(21)8-10-17)20(25)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDZJYFNJXBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol](/img/structure/B2875023.png)
![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)
![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)






